Icofungipen
Overview
Description
Preparation Methods
Icofungipen is a synthetic derivative of the naturally occurring amino acid cispentacin. The synthetic route involves the reaction of diester with methyl-(triphenyl)phosphonium bromide and t-BuOK in THF to produce 4-methylenecyclopentane-1,2-dicarboxylic acid diethyl ester. This intermediate is then hydrolyzed with KOH in THF/water to yield the corresponding free acid . Industrial production methods are not extensively documented, but the synthetic route described provides a basis for large-scale synthesis.
Chemical Reactions Analysis
Icofungipen undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: this compound can undergo substitution reactions, particularly at the amino and carboxylic acid groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Icofungipen has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying beta-amino acid derivatives and their reactivity.
Biology: this compound is studied for its antifungal properties and its ability to inhibit the growth of Candida species.
Medicine: The compound has potential therapeutic applications in treating fungal infections, particularly those caused by Candida species.
Industry: This compound can be used in the development of new antifungal agents and as a reference compound in pharmaceutical research
Mechanism of Action
The mechanism of action of icofungipen is based on the inhibition of isoleucyl-tRNA synthetase. This enzyme is crucial for protein synthesis in fungi. By inhibiting this enzyme, this compound disrupts protein biosynthesis, leading to the accumulation of incomplete proteins and ultimately causing cell death. The compound actively accumulates in yeast cells, ensuring effective intracellular concentrations at the target site .
Comparison with Similar Compounds
Icofungipen is unique among antifungal agents due to its beta-amino acid structure and its specific mechanism of action. Similar compounds include:
Cispentacin: Another beta-amino acid with antifungal properties.
Sinefungin: An antifungal agent that also targets amino acid metabolism.
Azoles: A class of antifungal agents that inhibit ergosterol biosynthesis.
Compared to these compounds, this compound offers a novel mechanism of action and has shown efficacy against azole-resistant strains of Candida .
Properties
IUPAC Name |
(1R,2S)-2-amino-4-methylidenecyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-4-2-5(7(9)10)6(8)3-4/h5-6H,1-3,8H2,(H,9,10)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOUGZGFAYMUIO-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C(C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1C[C@H]([C@H](C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173515 | |
Record name | Icofungipen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198022-65-0 | |
Record name | Icofungipen [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198022650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Icofungipen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ICOFUNGIPEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I20202Q8M8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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